3-{[2-(ADAMANTAN-1-YL)ETHYL]CARBAMOYL}-4-(4-CHLOROPHENYL)BUTANOIC ACID
Overview
Description
3-{[2-(ADAMANTAN-1-YL)ETHYL]CARBAMOYL}-4-(4-CHLOROPHENYL)BUTANOIC ACID is a complex organic compound characterized by its adamantyl, chlorobenzyl, and oxobutanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(ADAMANTAN-1-YL)ETHYL]CARBAMOYL}-4-(4-CHLOROPHENYL)BUTANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 1-adamantylacetic acid with acetaldehyde to form an intermediate hydroxy acid
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(ADAMANTAN-1-YL)ETHYL]CARBAMOYL}-4-(4-CHLOROPHENYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-(ADAMANTAN-1-YL)ETHYL]CARBAMOYL}-4-(4-CHLOROPHENYL)BUTANOIC ACID involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the chlorobenzyl group can interact with various biological receptors. The oxobutanoic acid moiety may play a role in the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)ethylbenzoic acid: Shares the adamantyl and benzoic acid moieties but lacks the chlorobenzyl group.
2-(1-Adamantyl)-3-hydroxybutyric acid: Contains the adamantyl and hydroxybutyric acid moieties but differs in the substitution pattern.
Uniqueness
3-{[2-(ADAMANTAN-1-YL)ETHYL]CARBAMOYL}-4-(4-CHLOROPHENYL)BUTANOIC ACID is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances stability, while the chlorobenzyl group provides specific reactivity and potential biological activity.
Properties
IUPAC Name |
4-[2-(1-adamantyl)ethylamino]-3-[(4-chlorophenyl)methyl]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClNO3/c24-20-3-1-15(2-4-20)10-19(11-21(26)27)22(28)25-6-5-23-12-16-7-17(13-23)9-18(8-16)14-23/h1-4,16-19H,5-14H2,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDRSYZHAHJTOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C(CC4=CC=C(C=C4)Cl)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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